2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[g]chromene core, which is fused with a thiophene ring and contains functional groups such as amino, oxo, and carbonitrile. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot synthesis, which involves the condensation of thiophene derivatives, aromatic aldehydes, and malononitrile in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions or in the presence of a green solvent to ensure an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems, such as magnetite-silica core-shell nanoparticles modified with copper complexes. These catalysts enhance the reaction rate and yield, making the process more efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[g]chromene derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: Utilized in the development of organic semiconductors and materials science
Mechanism of Action
The mechanism of action of 2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with cellular targets such as DNA and proteins. The compound can bind to DNA, potentially causing changes in gene expression and inducing cellular responses such as apoptosis or senescence. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-5,10-dihydro-5,10-dioxo-4-(pyridine-3-yl)-4H-benzo[g]chromene-3-carbonitrile: Similar structure but with a pyridine ring instead of thiophene.
Thiophene-2-carbonitrile derivatives: Compounds with similar thiophene and carbonitrile groups but different core structures.
Uniqueness
The uniqueness of 2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H10N2O3S |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-amino-5,10-dioxo-4-thiophen-3-yl-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C18H10N2O3S/c19-7-12-13(9-5-6-24-8-9)14-15(21)10-3-1-2-4-11(10)16(22)17(14)23-18(12)20/h1-6,8,13H,20H2 |
InChI Key |
RBTNMVVHXBCEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CSC=C4)C#N)N |
Origin of Product |
United States |
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